molecular formula C12H13N3 B1628557 N,N-Dimethyl-4-(pyrazin-2-yl)aniline CAS No. 912771-35-8

N,N-Dimethyl-4-(pyrazin-2-yl)aniline

Cat. No.: B1628557
CAS No.: 912771-35-8
M. Wt: 199.25 g/mol
InChI Key: DZUNRGKWNPAWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-(pyrazin-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a pyrazine ring attached to a dimethylated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(pyrazin-2-yl)aniline typically involves the reaction of 4-chloro-N,N-dimethylaniline with pyrazine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like palladium acetate, in a solvent such as toluene or dimethylformamide. The reaction is typically conducted at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(pyrazin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N,N-Dimethyl-4-(pyrazin-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(pyrazin-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(pyridin-2-yl)aniline
  • N,N-Dimethyl-4-(pyrimidin-2-yl)aniline
  • N,N-Dimethyl-4-(quinolin-2-yl)aniline

Uniqueness

N,N-Dimethyl-4-(pyrazin-2-yl)aniline is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

N,N-dimethyl-4-pyrazin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-15(2)11-5-3-10(4-6-11)12-9-13-7-8-14-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUNRGKWNPAWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587569
Record name N,N-Dimethyl-4-(pyrazin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912771-35-8
Record name N,N-Dimethyl-4-(2-pyrazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912771-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-4-(pyrazin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-4-(pyrazin-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-4-(pyrazin-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
N,N-Dimethyl-4-(pyrazin-2-yl)aniline
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyl-4-(pyrazin-2-yl)aniline
Reactant of Route 5
Reactant of Route 5
N,N-Dimethyl-4-(pyrazin-2-yl)aniline
Reactant of Route 6
Reactant of Route 6
N,N-Dimethyl-4-(pyrazin-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.